Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole is a compound that combines the properties of perchloric acid and an imidazole derivative. Perchloric acid is a strong mineral acid with the formula HClO4, known for its powerful oxidizing properties when heated. The imidazole derivative, 1-[(4-prop-2-ynoxyphenyl)methyl]imidazole, is a heterocyclic compound containing nitrogen, which is often used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-prop-2-ynoxyphenyl)methyl]imidazole typically involves the reaction of 4-(prop-2-yn-1-yloxy)benzaldehyde with an imidazole derivative under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of perchloric acid involves the treatment of sodium perchlorate with hydrochloric acid, resulting in the precipitation of sodium chloride and the formation of perchloric acid. The concentrated acid can be purified by distillation .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-prop-2-ynoxyphenyl)methyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-[(4-prop-2-ynoxyphenyl)methyl]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
Medicine
In medicine, derivatives of imidazole are known for their antimicrobial and antifungal properties. 1-[(4-prop-2-ynoxyphenyl)methyl]imidazole may have similar applications, although specific studies are needed to confirm its efficacy .
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 1-[(4-prop-2-ynoxyphenyl)methyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions that modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(4-methoxyphenyl)methyl]imidazole: Similar in structure but with a methoxy group instead of a prop-2-ynoxy group.
1-[(4-ethoxyphenyl)methyl]imidazole: Contains an ethoxy group, leading to different chemical properties.
1-[(4-butoxyphenyl)methyl]imidazole: Features a butoxy group, affecting its reactivity and applications.
Uniqueness
1-[(4-prop-2-ynoxyphenyl)methyl]imidazole is unique due to the presence of the prop-2-ynoxy group, which imparts specific reactivity and allows for unique chemical transformations. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61292-18-0 |
---|---|
Molekularformel |
C13H13ClN2O5 |
Molekulargewicht |
312.70 g/mol |
IUPAC-Name |
perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C13H12N2O.ClHO4/c1-2-9-16-13-5-3-12(4-6-13)10-15-8-7-14-11-15;2-1(3,4)5/h1,3-8,11H,9-10H2;(H,2,3,4,5) |
InChI-Schlüssel |
HYPIBJCCYIQSRV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)CN2C=CN=C2.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.